molecular formula C22H22N4O2 B2567064 N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933021-04-6

N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2567064
CAS RN: 933021-04-6
M. Wt: 374.444
InChI Key: WZHFHTPTDUQRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It acts as a highly selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain and inflammation.

Scientific Research Applications

Human A3 Adenosine Receptor Antagonists

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines, including compounds structurally related to N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, serve as potent and selective antagonists for the human A3 adenosine receptor (hA3 AR). These compounds have shown low nanomolar affinity and high selectivity towards the receptor, suggesting their potential in counteracting neurotoxicity and in therapeutic applications related to the hA3 AR (Squarcialupi et al., 2013).

Antitumor and Antimicrobial Activities

Another study explored the synthesis of novel N-arylpyrazole-containing compounds, demonstrating their potential in producing substituted pyridine derivatives with antitumor and antimicrobial activities. This suggests the broader utility of the core chemical structure in developing therapeutic agents against various diseases (Riyadh, 2011).

Anticancer Activity

The crystal structure and biological activity of a closely related compound were analyzed, revealing moderate anticancer properties. This line of research underscores the potential of pyrazolo[1,5-a]pyrimidin-7-amines in the development of novel anticancer drugs (Lu Jiu-fu et al., 2015).

Synthesis of Fluorescent Probes

A study on the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for preparing functional fluorophores highlighted their utility in creating novel fluorescent probes. These probes can be used for detecting biologically or environmentally relevant species, showcasing the compound's applicability in analytical chemistry and environmental monitoring (Castillo et al., 2018).

Phosphodiesterase Inhibitors

Further research into 3-aminopyrazolo[3,4-d]pyrimidinones, a related compound class, led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are under consideration for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, highlighting the potential medical applications of this chemical structure (Li et al., 2016).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-4-28-17-11-9-16(10-12-17)24-21-13-15(2)23-22-14-19(25-26(21)22)18-7-5-6-8-20(18)27-3/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHFHTPTDUQRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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